molecular formula C17H13N3O2S2 B11677341 4-methyl-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide

4-methyl-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide

Cat. No.: B11677341
M. Wt: 355.4 g/mol
InChI Key: VOLRJXCHAHMYSW-UVTDQMKNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the rhodanine-acetic acid derivative family, characterized by a 1,3-thiazolidin-4-one core substituted with a pyridin-2-ylmethylidene group at position 5 and a 4-methylbenzamide moiety at position 2. Its synthesis typically involves Knoevenagel condensation between rhodanine-3-acetic acid derivatives and aromatic aldehydes under microwave irradiation or conventional heating . The compound has garnered attention for its unique biological profile, including antifungal activity against Candida tropicalis, Candida krusei, Candida glabrata, and Trichosporon asahii . Additionally, its structural analogues, such as {(5Z)-[4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]}acetic acid, have been patented for metabolic bone disease treatment .

Properties

Molecular Formula

C17H13N3O2S2

Molecular Weight

355.4 g/mol

IUPAC Name

4-methyl-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide

InChI

InChI=1S/C17H13N3O2S2/c1-11-5-7-12(8-6-11)15(21)19-20-16(22)14(24-17(20)23)10-13-4-2-3-9-18-13/h2-10H,1H3,(H,19,21)/b14-10-

InChI Key

VOLRJXCHAHMYSW-UVTDQMKNSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)NN2C(=O)/C(=C/C3=CC=CC=N3)/SC2=S

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NN2C(=O)C(=CC3=CC=CC=N3)SC2=S

Origin of Product

United States

Preparation Methods

Reaction Protocol

  • Reactants : Methyl 4-methylbenzoate (1.0 eq) and hydrazine hydrate (2.5 eq)

  • Solvent : Ethanol (anhydrous)

  • Conditions : Reflux at 80°C for 6 hours

  • Workup : Cool to room temperature, filter crystalline product, wash with cold ethanol

  • Yield : ~90% (white crystalline solid)

Key Characterization :

  • IR (KBr) : 3250 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O amide)

  • ¹H NMR (DMSO-d₆) : δ 2.35 (s, 3H, CH₃), 7.25–7.80 (m, 4H, Ar-H), 9.80 (s, 1H, NH).

Formation of the Hydrazone Intermediate

The hydrazide condenses with pyridine-2-carbaldehyde to form a hydrazone, critical for subsequent cyclization.

Reaction Conditions

  • Reactants : 4-Methylbenzohydrazide (1.0 eq), pyridine-2-carbaldehyde (1.2 eq)

  • Solvent : Methanol

  • Catalyst : Glacial acetic acid (5 mol%)

  • Conditions : Reflux at 65°C for 7 hours

  • Workup : Concentrate under vacuum, recrystallize from methanol

Key Data :

  • Intermediate Structure : 4-Methyl-N'-(pyridin-2-ylmethylidene)benzohydrazide

  • Melting Point : 198–202°C

  • Reaction Monitoring : TLC (ethyl acetate/hexane, 3:7)

Cyclization to Thiazolidinone Core

The hydrazone undergoes cyclization with thioglycolic acid to form the thiazolidinone ring, introducing the thioxo group.

Optimized Procedure

  • Reactants : Hydrazone (1.0 eq), thioglycolic acid (1.5 eq)

  • Catalyst : Zinc chloride (0.1 eq)

  • Solvent : Glacial acetic acid

  • Conditions : Reflux at 110°C for 8 hours

  • Workup : Pour into ice-water, neutralize with NaHCO₃, extract with ethyl acetate

Critical Parameters :

  • Zinc Chloride Role : Lewis acid catalyzes imine activation and cyclization

  • Stereochemical Control : Thermodynamic favorability ensures Z-configuration at C5

Yield : 75–82% after recrystallization (methanol)

Structural Confirmation and Analytical Data

Spectroscopic Characterization

  • IR (KBr) : 1680 cm⁻¹ (C=O), 1250 cm⁻¹ (C=S), 1605 cm⁻¹ (C=N)

  • ¹H NMR (DMSO-d₆) :

    • δ 2.40 (s, 3H, CH₃)

    • δ 7.30–8.50 (m, 8H, Ar-H and pyridine-H)

    • δ 8.90 (s, 1H, CH=N)

  • HRMS (ESI) : m/z 355.08 [M+H]⁺ (calc. 355.04)

X-ray Crystallography (Analogous Compound)

  • Bond Lengths : C5=N (1.28 Å), C2=S (1.65 Å)

  • Dihedral Angle : 172.5° (near-planar thiazolidinone ring)

Alternative Synthetic Routes

One-Pot Multi-Component Synthesis

  • Reactants : 4-Methylbenzamide, pyridine-2-carbaldehyde, mercaptoacetic acid

  • Catalyst : Bi(SCH₂COOH)₃ (5 mol%)

  • Conditions : Solvent-free, 70°C, 6 hours

  • Advantages : Reduced steps, higher atom economy

  • Yield : 68%

Ultrasound-Assisted Synthesis

  • Conditions : DSDABCOC catalyst, ethanol, 40 kHz ultrasound

  • Time : 1.5 hours (vs. 8 hours conventionally)

  • Yield : 89%

Reaction Mechanism and Stereochemical Considerations

The cyclization proceeds via:

  • Thiol Attack : Thioglycolic acid’s -SH attacks the hydrazone’s imine carbon

  • Ring Closure : Intramolecular amide formation generates the thiazolidinone

  • Dehydration : Eliminates H₂O to form the exocyclic double bond

Stereoselectivity : The Z-isomer predominates due to reduced steric hindrance between the pyridinyl and benzamide groups.

Industrial-Scale Optimization

ParameterLaboratory ScalePilot Plant Scale
Batch Size10 g5 kg
Reaction Time8 hours6 hours
Yield75%82%
Purity (HPLC)98.5%99.3%

Key Adjustments :

  • Continuous Flow Reactors : Enhance heat transfer and reduce side reactions

  • Catalyst Recycling : ZnCl₂ recovery via aqueous wash (85% efficiency)

Challenges and Mitigation Strategies

  • Byproduct Formation :

    • Cause : Over-oxidation of thiol to sulfonic acid

    • Solution : Strict inert atmosphere (N₂ purging)

  • Low Stereopurity :

    • Cause : Equilibrium favoring E-isomer at high temperatures

    • Solution : Gradual cooling (2°C/min) to 25°C

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamide and pyridine moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiazolidinone derivatives.

    Substitution: Formation of substituted benzamide or pyridine derivatives.

Scientific Research Applications

4-methyl-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity . The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Observations :

  • Pyridine vs. Pyrazine Substitution : Replacement of the pyridin-2-yl group with pyrazin-2-yl (e.g., compound 5 in Table 1) abolishes antifungal activity, highlighting the critical role of the pyridine ring’s nitrogen positioning .
  • Benzamide vs.
  • Quinoline Substitution: Analogues with bulkier aromatic systems (e.g., quinoline) remain unexplored for antifungal activity but may exhibit altered pharmacokinetic profiles .
Table 2: Physicochemical Properties of Selected Analogues
Compound Name Melting Point (°C) Molecular Formula Molecular Weight HPLC Purity (%)
Target Compound Not reported (predicted >250°C) C₁₈H₁₄N₄O₂S₂ 394.46
{(5Z)-[4-Oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]}acetic acid 260–261 C₁₁H₈N₂O₃S₂ 280.32 98.95
{(5Z)-[4-Oxo-5-(pyrazin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]}acetic acid 266–268 C₁₀H₇N₃O₃S₂ 281.31 97.85
(5Z)-5-(1,3-Benzodioxol-5-ylmethylene)-2-(piperazin-1-yl)-1,3-thiazol-4(5H)-one >260 C₁₅H₁₃N₃O₃S 315.35

Notes:

  • Higher melting points (>250°C) correlate with increased crystallinity and stability, advantageous for formulation .
  • The target compound’s 4-methylbenzamide group likely enhances solubility in hydrophobic biological matrices compared to acetic acid derivatives .

Mechanistic Insights and Structure-Activity Relationships (SAR)

  • Antifungal Mechanism: The target compound may inhibit fungal PMT1 (protein mannosyltransferase 1), a mechanism proposed for structurally related rhodanine derivatives .
  • SAR Trends :
    • C5 Substitution : Aromatic or heteroaromatic groups (e.g., pyridin-2-yl) are essential for activity; aliphatic chains reduce potency.
    • N3 Substitution : Benzamide derivatives exhibit superior activity over alkyl or acetic acid groups, possibly due to enhanced target binding .
    • Stereochemistry : The Z-configuration at the C5 methylidene group is critical for maintaining planar geometry and intermolecular interactions .

Biological Activity

4-methyl-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide is a thiazolidinone derivative recognized for its diverse biological activities, particularly in the fields of oncology and microbiology. This compound features a thiazolidinone core, which is known for its potential as an enzyme inhibitor and therapeutic agent.

Chemical Structure and Properties

The molecular formula of this compound is C16H13N3O3S3, with a molecular weight of approximately 391.48 g/mol. The presence of functional groups such as thiazolidinone and pyridine contributes to its biological activity.

PropertyValue
Molecular FormulaC16H13N3O3S3
Molecular Weight391.48 g/mol
IUPAC NameThis compound

Antitumor Activity

Research indicates that compounds structurally related to this compound exhibit significant antitumor properties. For instance, studies have shown that similar thiazolidinone derivatives can inhibit cell proliferation in various cancer cell lines, including Huh7 (hepatocellular carcinoma) and MDA-MB 231 (breast carcinoma) with IC50 values below 10 μM .

Case Study: A study evaluated a series of thiazolidinones against several tumor cell lines, revealing that certain modifications in the structure led to enhanced potency against specific kinases involved in cancer progression, such as DYRK1A and CDK5/p25 .

Antimicrobial Activity

The sulfonamide group within the structure is associated with antimicrobial properties. Research has demonstrated that thiazolidinone derivatives can exhibit antibacterial activity against various pathogens. For example, compounds similar to this compound have been tested against Gram-positive and Gram-negative bacteria, showing promising results .

The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets. Preliminary studies suggest that it may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound typically involves the condensation of 4-methylbenzoyl chloride with thiazolidinone derivatives under controlled conditions. Variations in the synthesis process can lead to different analogs with enhanced biological activity.

SAR Analysis: Modifications at various positions on the thiazolidinone ring and the pyridine moiety have been shown to significantly affect the biological potency of these compounds. For instance, substituting different groups at the pyridine position can result in varying inhibitory effects on target kinases .

Q & A

Q. What are the key synthetic pathways for preparing 4-methyl-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide?

The synthesis typically involves a multi-step process:

  • Step 1 : Condensation of pyridine-2-carbaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate.
  • Step 2 : Cyclization with chloroacetyl chloride or similar reagents to construct the thiazolidinone ring.
  • Step 3 : Coupling with 4-methylbenzoyl chloride via nucleophilic substitution to attach the benzamide group. Critical parameters include solvent choice (e.g., DMF or ethanol), temperature control (60–80°C), and catalyst use (e.g., triethylamine). Reaction progress is monitored via TLC or HPLC, with purification via column chromatography .

Q. Which analytical techniques are most effective for characterizing the compound’s structure and purity?

  • NMR spectroscopy (¹H, ¹³C) identifies proton environments and confirms substituent positions.
  • Mass spectrometry (HRMS) verifies molecular weight and fragmentation patterns.
  • HPLC assesses purity (>95% is typical for pharmacological studies).
  • X-ray crystallography (if crystals are obtainable) provides absolute stereochemical confirmation of the (5Z)-configuration .

Q. What preliminary biological activities have been reported for this compound?

While direct data on this compound is limited, structurally related rhodanine derivatives exhibit:

  • Antimicrobial activity : Inhibition of bacterial enoyl-ACP reductase (IC₅₀ ~10–50 μM).
  • Anticancer potential : Apoptosis induction via caspase-3 activation in cancer cell lines (e.g., MCF-7, IC₅₀ ~15–30 μM).
  • Anti-inflammatory effects : COX-2 inhibition in vitro. Initial screening should follow standardized protocols (e.g., CLSI for antimicrobial assays) .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of the thiazolidinone core?

  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency.
  • Catalyst screening : Bases like piperidine enhance imine formation in condensation steps.
  • Temperature gradients : Gradual heating (40°C → 80°C) reduces side-product formation.
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 2 hours) while maintaining >80% yield .

Q. What strategies are recommended for resolving contradictions in biological activity data across similar compounds?

  • Meta-analysis of structural analogs : Compare substituent effects (e.g., electron-withdrawing groups on the benzamide ring vs. pyridine substitution).
  • Dose-response reevaluation : Ensure consistent assay conditions (e.g., cell line passage number, serum concentration).
  • Target specificity profiling : Use kinase panels or proteome-wide binding assays to identify off-target interactions that may explain variability .

Q. What computational methods support structure-activity relationship (SAR) studies for this compound?

  • Molecular docking : Predict binding to targets like EGFR or PPAR-γ using AutoDock Vina or Schrödinger Suite.
  • QSAR modeling : Correlate substituent descriptors (e.g., logP, molar refractivity) with IC₅₀ values from bioassays.
  • MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories to prioritize derivatives for synthesis .

Methodological Notes

  • Contradiction Handling : Cross-validate biological data using orthogonal assays (e.g., SPR alongside enzymatic assays) to confirm target engagement .
  • Synthetic Reproducibility : Document moisture-sensitive steps (e.g., thioamide formation) under inert atmosphere to ensure batch-to-batch consistency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.